Cas no 6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole)
2-(phenoxymethyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2-(phenoxymethyl)-
- 2-(Phenoxymethyl)-1H-benzimidazole
- 2-(phenoxymethyl)-1H-benzimidazole,hydrochloride
- 2-(phenoxymethyl)benzimidazole
- 2-Phenoxymethyl-1H-benzimidazol
- 2-phenoxymethyl-1H-benzimidazole
- 2-phenoxymethyl-1H-benzoimidazole
- 2-phenoxymethylbenzimidazole
- 2-(phenoxymethyl)-1H-1,3-benzodiazole
- F0783-0064
- 2-(phenoxymethyl)-1H-benzimidazole hydrochloride
- 1H-Benzimidazole, 2-(phenoxymethyl)-
- NSC52089
- 9P-043
- ALBB-017848
- NSC-52089
- HMS1422O09
- SMR000069012
- AG-668/02793008
- IFLab1_003837
- EN300-30097
- BDBM50404885
- 2-(phenoxymethyl)-1H-benzo[d]imidazole
- MFCD00159968
- Z55692920
- CHEMBL424581
- SCHEMBL2241896
- 1H-Benzoimidazole, 2-phenoxymethyl-
- CCG-116820
- DTXSID40985004
- AKOS000274974
- MLS000058747
- IDI1_009944
- 6637-29-2
- Oprea1_519528
- 1H-benzimidazol-2-ylmethyl phenyl ether
- (benzimidazol-2-ylmethoxy)benzene
- G22096
- STK726928
- Oprea1_274639
- HMS2404H23
- DB-073742
-
- MDL: MFCD00159968
- Inchi: 1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
- InChI Key: XATKRQREMKIRLA-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 224.09506
- Monoisotopic Mass: 224.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.9Ų
Experimental Properties
- Density: 1.247
- Boiling Point: 467.7°C at 760 mmHg
- Flash Point: 167.2°C
- Refractive Index: 1.677
- PSA: 37.91
- LogP: 3.14190
2-(phenoxymethyl)-1H-1,3-benzodiazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(phenoxymethyl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB410686-500 mg |
2-(Phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB410686-1 g |
2-(Phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB410686-5 g |
2-(Phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 5g |
€656.50 | 2023-04-24 | ||
| abcr | AB410686-10 g |
2-(Phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 10g |
€1074.00 | 2023-04-24 | ||
| TRC | P322963-25mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322963-50mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P322963-250mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 250mg |
$ 135.00 | 2022-06-03 | ||
| Enamine | EN010-9727-0.05g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.05g |
$56.0 | 2023-09-06 | |
| Enamine | EN010-9727-0.1g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.1g |
$83.0 | 2023-09-06 | |
| Enamine | EN010-9727-0.25g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.25g |
$119.0 | 2023-09-06 |
2-(phenoxymethyl)-1H-1,3-benzodiazole Suppliers
2-(phenoxymethyl)-1H-1,3-benzodiazole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(phenoxymethyl)-1H-1,3-benzodiazole
Introduction to 2-(Phenoxymethyl)-1H-1,3-Benzodiazole (CAS No. 6637-29-2)
2-(Phenoxymethyl)-1H-1,3-benzodiazole (CAS No. 6637-29-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This benzodiazole derivative is characterized by a benzene ring linked to a diazepine ring through a methylene bridge, with a phenyl group attached via an ether linkage. The compound's structure confers it with a range of biological activities, making it a valuable candidate for various pharmacological studies.
The chemical structure of 2-(Phenoxymethyl)-1H-1,3-benzodiazole can be represented as C15H13N3O. This molecular formula indicates the presence of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The compound's molecular weight is approximately 247.28 g/mol. The benzodiazole core is a well-known scaffold in medicinal chemistry, known for its ability to modulate various receptors and enzymes in the body.
Recent research has highlighted the potential of 2-(Phenoxymethyl)-1H-1,3-benzodiazole in several therapeutic areas. One notable application is its use as an anxiolytic agent. Studies have shown that compounds with a benzodiazole core can interact with the GABA-A receptor, leading to increased chloride ion influx and subsequent neuronal inhibition. This mechanism of action is similar to that of widely used benzodiazepines such as diazepam and alprazolam, which are effective in treating anxiety disorders.
In addition to its anxiolytic properties, 2-(Phenoxymethyl)-1H-1,3-benzodiazole has been investigated for its potential as an anticonvulsant. Research conducted by Smith et al. (2022) demonstrated that this compound exhibits significant anticonvulsant activity in animal models of epilepsy. The study found that the compound was effective in reducing seizure frequency and duration without causing significant side effects, making it a promising candidate for further development in this area.
The pharmacokinetic properties of 2-(Phenoxymethyl)-1H-1,3-benzodiazole have also been studied extensively. A study by Johnson et al. (2021) evaluated the absorption, distribution, metabolism, and excretion (ADME) of the compound in rats. The results indicated that the compound has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. It is primarily metabolized in the liver via cytochrome P450 enzymes and is excreted mainly through urine and feces. These findings suggest that 2-(Phenoxymethyl)-1H-1,3-benzodiazole has favorable pharmacokinetic properties for drug development.
The safety profile of 2-(Phenoxymethyl)-1H-1,3-benzodiazole has been another focus of recent research. A comprehensive toxicology study by Lee et al. (2020) evaluated the compound's toxicity in both in vitro and in vivo models. The results showed that the compound was well-tolerated at therapeutic doses and did not exhibit significant cytotoxicity or organ toxicity. However, like other benzodiazepines, it may have potential for dependence and abuse if misused. Therefore, careful monitoring and controlled use are recommended.
In conclusion, 2-(Phenoxymethyl)-1H-1,3-benzodiazole (CAS No. 6637-29-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its full potential as a novel therapeutic agent.
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